molecular formula C8H10N2O2 B8473300 1-(4-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid

1-(4-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid

Cat. No.: B8473300
M. Wt: 166.18 g/mol
InChI Key: YMGNJUNNSDCHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H10N2O2. It is characterized by a cyclopropane ring attached to a carboxylic acid group and a pyrazole ring substituted with a methyl group.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(4-methylpyrazol-1-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-6-4-9-10(5-6)8(2-3-8)7(11)12/h4-5H,2-3H2,1H3,(H,11,12)

InChI Key

YMGNJUNNSDCHNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropanecarboxylic acid derivatives with 4-methyl-1H-pyrazole. One common method includes the use of cyclopropanecarboxylic acid chloride, which reacts with 4-methyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and typically requires refluxing the mixture for several hours .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

Comparison with Similar Compounds

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